molecular formula C11H16ClN3 B2621679 N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride CAS No. 1185447-69-1

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride

Cat. No.: B2621679
CAS No.: 1185447-69-1
M. Wt: 225.72
InChI Key: NVICJRSLRMLPLI-UHFFFAOYSA-N
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Description

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is known for its potential use in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and subsequent reaction with ethanamine. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps like purification through recrystallization and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

N-methyl-2-(4-methyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9-11(8)14-10(13-9)6-7-12-2;/h3-5,12H,6-7H2,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVICJRSLRMLPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)CCNC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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